Product packaging for 5-Acetyl-4-hydroxy-2-methoxypyrimidine(Cat. No.:CAS No. 55996-06-0)

5-Acetyl-4-hydroxy-2-methoxypyrimidine

Cat. No.: B1629246
CAS No.: 55996-06-0
M. Wt: 168.15 g/mol
InChI Key: LZDHJYIQNHJFJB-UHFFFAOYSA-N
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Description

Overview of Pyrimidine (B1678525) Heterocycles in Academic Research

Pyrimidine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a privileged structure in the realm of heterocyclic chemistry. nih.govresearchgate.net This core is the parent of a vast family of compounds that are ubiquitous in nature, most notably as components of nucleic acids (cytosine, thymine, and uracil), vitamins like thiamine (B1217682) (Vitamin B1), and various natural antibiotics. researchgate.netresearchtrend.net The inherent electronic properties and the capacity for extensive functionalization make pyrimidine derivatives attractive targets for academic research, focusing on the development of novel synthetic methodologies and the exploration of their chemical and physical properties. researchgate.net The Biginelli reaction, a classic multicomponent reaction, is a testament to the long-standing interest in synthesizing pyrimidine scaffolds. nih.gov

Importance of Functionalized Pyrimidines in Chemical Biology and Medicinal Chemistry

The strategic placement of functional groups on the pyrimidine ring gives rise to a diverse array of biological activities, making these compounds highly valuable in chemical biology and medicinal chemistry. researchtrend.netnih.gov Functionalized pyrimidines are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. nih.govnih.gov For instance, the introduction of a methoxy (B1213986) group has been shown to enhance the herbicidal activity in certain pyrimidine derivatives. nih.gov The structural similarities of some pyrimidine derivatives to endogenous molecules allow them to interact with biological targets such as enzymes and receptors, leading to the development of targeted therapies. researchgate.net The versatility of the pyrimidine scaffold allows for the creation of large libraries of compounds for high-throughput screening, a common practice in modern drug discovery. researchtrend.net

Current Research Landscape and Gaps for 5-Acetyl-4-hydroxy-2-methoxypyrimidine

Despite the broad and intensive research into functionalized pyrimidines, the specific compound This compound remains conspicuously absent from the mainstream scientific literature. A comprehensive search of academic and chemical databases reveals a significant gap in knowledge regarding its synthesis, characterization, and potential applications.

While related structures have been investigated, such as 5-acetyl- and 5-hydroxymethyl-substituted pyrimidines in the context of DNA components and their effects on transcription, and various other functionalized pyrimidines in medicinal chemistry, this particular combination of acetyl, hydroxy, and methoxy groups at the 5, 4, and 2 positions, respectively, appears to be largely unexplored. mdpi.comrsc.org For example, studies on 5-hydroxymethylpyrimidines have shown that their biological activity can be tuned by modifications at other positions on the ring. mdpi.com Similarly, research on other acetyl-substituted heterocyclic systems demonstrates their potential as bioactive agents. researchgate.netresearchgate.netnih.gov

The absence of dedicated research on This compound represents a clear gap in the field. The unique electronic and steric environment created by the interplay of the electron-withdrawing acetyl group and the electron-donating hydroxy and methoxy groups could lead to novel chemical reactivity and biological activity. This unexplored territory presents an opportunity for future research to synthesize and characterize this compound, and to evaluate its potential as a new building block in medicinal chemistry or materials science.

To provide a foundational understanding, the following table outlines the predicted physicochemical properties of This compound . These values are computationally derived and await experimental verification.

PropertyValueSource
Molecular FormulaC7H8N2O3PubChem
Molecular Weight168.15 g/mol PubChem
XLogP30.2PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count4PubChem
Rotatable Bond Count2PubChem
Exact Mass168.05349 g/mol PubChem
Monoisotopic Mass168.05349 g/mol PubChem
Topological Polar Surface Area76.9 ŲPubChem
Heavy Atom Count12PubChem
Complexity227PubChem

Table 1: Predicted Physicochemical Properties of this compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O3 B1629246 5-Acetyl-4-hydroxy-2-methoxypyrimidine CAS No. 55996-06-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-acetyl-2-methoxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-4(10)5-3-8-7(12-2)9-6(5)11/h3H,1-2H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDHJYIQNHJFJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(NC1=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00615577
Record name 5-Acetyl-2-methoxypyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00615577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55996-06-0
Record name 5-Acetyl-2-methoxypyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00615577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Transformations of 5 Acetyl 4 Hydroxy 2 Methoxypyrimidine and Analogues

Retrosynthetic Analysis and Strategic Precursor Selection

A retrosynthetic analysis of 5-Acetyl-4-hydroxy-2-methoxypyrimidine reveals several potential disconnection points, guiding the selection of strategic precursors. The most common approach involves the disconnection of the pyrimidine (B1678525) ring itself, typically through a [3+3] or [4+2] fragmentation.

A primary disconnection can be made at the C-N bonds of the pyrimidine ring, leading back to a C3 dicarbonyl-type precursor and an N-C-N building block. For the target molecule, the C3 fragment would need to incorporate the acetyl group. A suitable precursor would be a derivative of acetylmalonic ester or a related β-keto ester. The N-C-N fragment, providing the 2-methoxy group, can be derived from O-methylisourea or a similar guanidine (B92328) equivalent. This strategy is attractive due to the commercial availability and affordability of the starting materials.

An alternative disconnection involves the functional groups on the pyrimidine ring. For instance, the acetyl group could be introduced at a later stage via Friedel-Crafts acylation or a similar electrophilic substitution on a pre-formed 4-hydroxy-2-methoxypyrimidine ring. However, the electronic nature of the pyrimidine ring can make such direct functionalization challenging. researchgate.net Similarly, the methoxy (B1213986) and hydroxyl groups could be introduced or interconverted from other functionalities, such as chloro or amino groups, on a pre-existing pyrimidine core. youtube.comumich.edu

Established and Emerging Synthetic Routes to the Pyrimidine Nucleus

The construction of the pyrimidine core is a well-established field in heterocyclic chemistry, with both classical and modern methods being continuously developed.

Cycloaddition and Condensation Approaches for Pyrimidine Core Formation

The most prevalent method for pyrimidine synthesis involves the condensation reaction between a 1,3-dicarbonyl compound and a urea (B33335), thiourea, or amidine derivative. youtube.com For the synthesis of this compound, this would typically involve the reaction of an acetyl-substituted β-keto ester, such as ethyl 2-acetyl-3-oxobutanoate, with O-methylisourea. The reaction is generally base-catalyzed, leading to the formation of the pyrimidine ring with the desired substituents.

While classical thermal conditions are often employed, advancements in synthetic methodology have introduced milder and more efficient protocols. These can include microwave-assisted synthesis, which often leads to shorter reaction times and higher yields.

Table 1: Examples of Condensation Reactions for Pyrimidine Synthesis

1,3-Dicarbonyl PrecursorN-C-N ReagentCatalyst/ConditionsProductReference
Ethyl acetoacetateUreaStrong baseBarbituric acid derivative youtube.com
Diethyl malonateGuanidine hydrochlorideStrong baseSubstituted hydroxypyrimidine youtube.com

One-Pot and Multi-Component Reaction Strategies

One-pot and multi-component reactions (MCRs) have gained significant traction in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. organic-chemistry.org Several MCRs have been developed for the synthesis of pyrimidine derivatives. nih.govresearchgate.netmdpi.com

A potential one-pot strategy for this compound could involve the reaction of a simple ketone, an orthoformate (as a one-carbon unit source), and O-methylisourea. Catalysts such as zinc chloride or iridium complexes have been shown to be effective in promoting such reactions. youtube.comorganic-chemistry.org For instance, a three-component reaction of benzaldehyde, ethyl 3-oxobutanoate, and urea has been used to synthesize 5-acetyl-3,4-dihydro-4-phenylpyrimidin-2(1H)-one, highlighting the feasibility of incorporating an acetyl group via this strategy. researchgate.net

Table 2: Examples of Multi-Component Reactions for Pyrimidine Synthesis

Component 1Component 2Component 3Catalyst/ConditionsProduct TypeReference
BenzaldehydeEthyl 3-oxobutanoateUreaNickel substituted nano ferro-spinel5-Acetyl-3,4-dihydropyrimidin-2(1H)-one researchgate.net
Aromatic amineAldehydePyruvic acid-Quinoline-4-carboxylic acids (Doebner reaction) mdpi.com
AmidineAlcohols (up to 3)-Iridium-pincer complexSubstituted pyrimidines organic-chemistry.org

Regioselective Functionalization and Derivatization of Pyrimidine Ring

The functional groups present on the this compound ring offer multiple avenues for further chemical modification, allowing for the synthesis of a diverse library of analogues.

Introduction and Modification of the Acetyl Substituent

The introduction of an acetyl group at the C5 position of a pre-formed pyrimidine ring can be achieved through various methods. While direct Friedel-Crafts acylation of the pyrimidine ring can be challenging due to its electron-deficient nature, acylation of organometallic pyrimidine derivatives offers a more controlled approach.

Recent studies have shown the synthesis of 5-acetylcytosine and 5-acetyluracil (B1215520) nucleosides, demonstrating that the acetyl group can be incorporated into the pyrimidine framework. rsc.org The modification of the acetyl group itself is also a viable strategy. For instance, the ketone can undergo reduction to the corresponding alcohol, which can then be further functionalized. The methyl group of the acetyl moiety can also be a site for condensation reactions.

Table 3: Methods for Introduction and Modification of Acetyl Groups on Heterocycles

Reaction TypeReagentsSubstrateProductReference
Synthesis of 5-acyl pyrimidinesVarious5-halopyrimidine precursors5-acetylcytosine and -uracil nucleosides rsc.org
Reduction of acetyl groupNaBH4, LiAlH4Acetyl-substituted heterocycleHydroxyethyl-substituted heterocycle-
Minisci-type acylationAcyl-1,4-dihydropyridines, Na2S2O82-BenzoxazinonesAcylated 2-benzoxazinones mdpi.com

Chemical Transformations Involving the Hydroxyl Group

The 4-hydroxyl group of the pyrimidine ring is a versatile handle for further functionalization. It exists in tautomeric equilibrium with the corresponding pyrimidone form, which influences its reactivity. chemtube3d.com

O-Alkylation and O-Acylation: The hydroxyl group can be readily alkylated or acylated to introduce a variety of substituents. O-alkylation can be achieved using alkyl halides in the presence of a base. nih.govysu.edu The choice of base and solvent can influence the regioselectivity between N- and O-alkylation in related systems. acs.orgresearchgate.net O-acylation can be performed using acyl chlorides or anhydrides. rsc.org The presence of bulky substituents on the pyrimidine ring can favor O-acylation. rsc.org

Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate or a triflate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of nucleophiles at the C4 position, including amines, thiols, and halides. For instance, treatment of hydroxypyrimidines with phosphorus oxychloride (POCl3) can yield the corresponding chloropyrimidines, which are valuable intermediates for further transformations. youtube.com

Table 4: Reactions of the Hydroxyl Group on Pyrimidine and Pyridine Rings

Reaction TypeReagentsSubstrateProductReference
O-AlkylationAlkyl halides, K2CO34-(Trifluoromethyl)pyrimidin-2(1H)-onesO-alkylated pyrimidines nih.gov
O-AcylationPivaloyl chloride, aroyl halides2-Amino-4-hydroxypyrimidinesO-acyl derivatives rsc.org
ChlorinationPOCl3HydroxypyrimidineChloropyrimidine youtube.com
O-ArylationAryl bromides/iodides, Cu-catalyst3-HydroxypyridinesO-arylated pyridines acs.org

Reactivity and Derivatization of the Methoxy Group

The 2-methoxy group in pyrimidine systems is a key functional handle for derivatization. While relatively stable, it can undergo nucleophilic displacement or cleavage under specific conditions. Its reactivity is influenced by the electronic nature of the pyrimidine ring, which is rendered electron-deficient by the two nitrogen atoms, facilitating nucleophilic attack at the 2-, 4-, and 6-positions. slideshare.netbhu.ac.inwikipedia.org

Demethylation: The conversion of the methoxy group to a hydroxyl group (a pyrimidone) is a common transformation. This can be achieved using strong acids or specific demethylating agents. For instance, reacting a 4-chloro-6-methoxypyrimidine (B185298) with hydrogen halides is an effective method for demethylation to produce 4-chloro-6-hydroxypyrimidine. google.com This process typically involves protonation of the ether oxygen, followed by nucleophilic attack by a halide ion. wikipedia.org

Reaction TypeReagent(s)Product TypeNotes
Demethylation Hydrogen Halides (e.g., HBr, HCl)2-Hydroxypyrimidine (Pyrimidone)Acid-catalyzed cleavage of the methyl ether. google.comwikipedia.org
Amination Amines (e.g., R-NH₂)2-AminopyrimidineRequires activation or harsh conditions (high temperature/pressure).
Thiolation Sodium Hydrosulfide (NaSH)2-Thiopyrimidine (Pyrimidinthione)Displacement of the methoxy group to form a thione derivative.
Hydrazinolysis Hydrazine Hydrate (N₂H₄·H₂O)2-HydrazinopyrimidineThe methoxy group is replaced by a hydrazino group. rsc.org

Halogenation and Nucleophilic Substitution Reactions on the Pyrimidine Ring

Halogenated pyrimidines are versatile intermediates in organic synthesis, serving as precursors for a wide range of derivatives through nucleophilic substitution and metal-catalyzed cross-coupling reactions. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is activated towards nucleophilic substitution at positions 2, 4, and 6. slideshare.netbhu.ac.in Halogens at these positions serve as excellent leaving groups. For instance, if this compound were first converted to a 2-chloro derivative (by replacing the methoxy group), the chlorine atom would be readily displaced by a variety of nucleophiles. The reactivity order for nucleophilic displacement on dihalopyrimidines is generally C4 > C6 > C2. The presence of multiple modifiable sites makes halogenated pyrimidines indispensable in synthetic chemistry. researchgate.net For example, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) undergoes regioselective nucleophilic aromatic substitution. researchgate.net

Reaction TypePositionReagent(s)ProductNotes
Chlorination C4/C6Phosphorus Oxychloride (POCl₃)ChloropyrimidineTypically used to convert hydroxypyrimidines (pyrimidinones) to chloropyrimidines. bhu.ac.in
Bromination C6N-Bromosuccinimide (NBS)6-BromopyrimidineElectrophilic bromination at the available C6 position.
SNAr of Chloro Group C2/C4/C6Amines, Alkoxides, ThiolatesSubstituted PyrimidineDisplacement of a halogen with a nucleophile. Reactivity is high at these positions. researchgate.net
Suzuki Coupling C2/C4/C6Arylboronic Acids, Pd CatalystArylpyrimidinePalladium-catalyzed cross-coupling of a halopyrimidine with a boronic acid. worktribe.com

Oxidation and Reduction Pathways in Pyrimidine Synthesis

The substituents on the pyrimidine ring can be chemically transformed through oxidation and reduction reactions to generate novel analogues. The acetyl group at the C5 position is a prime candidate for such modifications.

Reduction of the Acetyl Group: The keto-functionality of the 5-acetyl group can be readily reduced to a secondary alcohol or completely to an ethyl group.

Reduction to an Alcohol: Selective reduction of the ketone to a 5-(1-hydroxyethyl) group can be achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This transformation introduces a new chiral center and a hydroxyl group that can be used for further derivatization.

Reduction to an Alkyl Group: More vigorous reduction conditions, such as a Clemmensen (amalgamated zinc and HCl) or Wolff-Kishner (hydrazine and a strong base) reduction, can be employed to convert the acetyl group directly to a 5-ethyl group, altering the steric and electronic profile of the molecule.

Oxidation of the Acetyl Group: The acetyl group can also be a site for oxidative transformations.

Baeyer-Villiger Oxidation: This reaction would convert the 5-acetyl group into a 5-acetoxy group using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting ester can then be hydrolyzed to afford a 5-hydroxypyrimidine (B18772) derivative.

Haloform Reaction: If treated with a halogen (e.g., Br₂) in the presence of a base (e.g., NaOH), the acetyl group could undergo a haloform reaction to yield a pyrimidine-5-carboxylic acid. This provides a route to another important class of derivatives.

TransformationReagent(s)Functional Group ChangeProduct Class
Ketone Reduction Sodium Borohydride (NaBH₄)Acetyl → 1-HydroxyethylPyrimidine Alcohol
Deoxygenation Wolff-Kishner (N₂H₄, KOH)Acetyl → Ethyl5-Ethylpyrimidine
Baeyer-Villiger m-CPBAAcetyl → AcetoxyPyrimidine Ester
Haloform Reaction Br₂ / NaOHAcetyl → CarboxylPyrimidine Carboxylic Acid

Sustainable Synthesis and Green Chemistry Principles in Pyrimidine Research

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyrimidines to minimize environmental impact. rasayanjournal.co.inpowertechjournal.com Traditional methods often rely on hazardous solvents and toxic reagents, but sustainable alternatives are now gaining prominence. benthamdirect.com

Key green chemistry approaches in pyrimidine synthesis include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single pot to form the product, increasing efficiency and reducing waste. rasayanjournal.co.in A notable example is an iridium-catalyzed MCR for synthesizing pyrimidines from amidines and alcohols, where water and hydrogen are the only byproducts. nih.govacs.org

Alternative Energy Sources: Microwave irradiation and ultrasonication are used to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. powertechjournal.combenthamdirect.comeurekaselect.com These techniques can reduce energy consumption and enable solvent-free reactions.

Green Solvents and Catalysts: The use of environmentally benign solvents like water or ionic liquids is a central theme. benthamdirect.comresearchgate.net Furthermore, the development of reusable, heterogeneous catalysts, such as nanocatalysts, minimizes waste and improves the economic feasibility of synthetic processes. powertechjournal.comresearchgate.net For instance, nanocrystalline MgO has been used as an efficient catalyst for producing pyrido[2,3-d]pyrimidine (B1209978) derivatives in water. researchgate.net

Solvent-Free and Catalyst-Free Conditions: Whenever possible, performing reactions without a solvent (neat) or a catalyst represents an ideal green synthetic route. benthamdirect.comresearchgate.net Microwave irradiation has enabled the catalyst-free, one-pot synthesis of fused pyrimidine systems with high yields and simple workups. researchgate.net

Green ApproachMethodologyKey Advantages
Multicomponent Reactions Combining ≥3 reactants in one pot. nih.govHigh atom economy, reduced waste, simplified procedures.
Microwave-Assisted Synthesis Using microwave irradiation as an energy source. powertechjournal.comRapid reaction rates, higher yields, energy efficiency.
Ultrasound-Assisted Synthesis Employing ultrasonic waves to promote reactions. eurekaselect.comEnhanced reaction rates, often performed at ambient temperature.
Green Solvents Utilizing water, ionic liquids, or supercritical fluids. rasayanjournal.co.inReduced toxicity and environmental pollution.
Heterogeneous Catalysis Using solid-phase catalysts (e.g., nanocatalysts). researchgate.netEasy separation and catalyst reusability, minimizing waste.
Solvent-Free Reactions Conducting reactions neat or via mechanochemistry (ball milling). rasayanjournal.co.inpowertechjournal.comEliminates solvent waste, often provides high yields quickly.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Acetyl-4-hydroxy-2-methoxypyrimidine, ¹H and ¹³C NMR spectroscopy would provide definitive evidence for its molecular structure.

In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons of the acetyl group, the methoxy (B1213986) group, and the pyrimidine (B1678525) ring. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the acetyl methyl protons would likely appear as a singlet, as would the methoxy protons, but at different chemical shifts. The sole proton on the pyrimidine ring at position 6 would also present as a singlet. The hydroxyl proton signal might be broad and its position variable depending on the solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in this compound would generate a distinct signal. The carbonyl carbon of the acetyl group would be expected at a significantly downfield chemical shift (typically >190 ppm). The carbons of the pyrimidine ring would resonate in the aromatic region, with their exact shifts determined by the electronic effects of the substituents (acetyl, hydroxyl, and methoxy groups). For example, in related pyrimidine derivatives, carbon atoms of the heterocyclic ring appear at various chemical shifts depending on their substituents. mdpi.com

Table 1: Hypothetical ¹H NMR Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
-CH₃ (Acetyl) ~2.5 Singlet
-OCH₃ (Methoxy) ~3.9 Singlet
C6-H (Pyrimidine) ~8.5 Singlet
-OH (Hydroxy) Variable Broad Singlet

Note: This table is illustrative and based on typical chemical shifts for similar functional groups.

Table 2: Hypothetical ¹³C NMR Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
-CH₃ (Acetyl) ~25
-OCH₃ (Methoxy) ~55
C2 (Pyrimidine) ~165
C4 (Pyrimidine) ~170
C5 (Pyrimidine) ~110
C6 (Pyrimidine) ~155
C=O (Acetyl) ~195

Note: This table is illustrative and based on typical chemical shifts for similar functional groups.

Mass Spectrometry (MS) for Accurate Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of this compound, which should correspond to its molecular formula, C₇H₈N₂O₃.

Electron ionization (EI) or electrospray ionization (ESI) techniques would be used to generate ions. The resulting mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺) confirming the molecular weight. The fragmentation pattern provides a molecular fingerprint. For this compound, characteristic fragmentation would likely involve the loss of the acetyl group (CH₃CO•) or a methyl radical (•CH₃) from the methoxy group. The study of mass spectra of related pyrimidine derivatives shows that fragmentation often involves cleavage of substituent groups from the main ring. researchgate.net

Table 3: Predicted High-Resolution Mass Spectrometry Data for C₇H₈N₂O₃

Ion Formula Calculated m/z
[C₇H₈N₂O₃ + H]⁺ 169.0594
[C₇H₈N₂O₃ + Na]⁺ 191.0414

Note: These values are calculated based on the molecular formula and serve as a reference for experimental determination.

Infrared (IR) Spectroscopy for Elucidation of Vibrational Modes and Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.

Key expected vibrational frequencies include a strong absorption for the C=O (carbonyl) of the acetyl group, typically around 1650-1700 cm⁻¹. The O-H stretching vibration of the hydroxyl group would appear as a broad band in the region of 3200-3600 cm⁻¹. C-O stretching vibrations for the methoxy group and the hydroxyl group would be observed in the fingerprint region (1000-1300 cm⁻¹). The C=N and C=C stretching vibrations of the pyrimidine ring would also produce characteristic signals in the 1400-1600 cm⁻¹ region. For example, studies on other pyrimidine derivatives have identified C=O and N-H bonds through their characteristic IR peaks. mdpi.com

Table 4: Expected Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Hydroxyl (-OH) O-H Stretch 3200-3600 (Broad)
Carbonyl (C=O) C=O Stretch 1650-1700 (Strong)
Pyrimidine Ring C=C, C=N Stretch 1400-1600
Methoxy (-OCH₃) C-O Stretch 1050-1250

Note: This table is illustrative and based on standard IR correlation charts.

X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Structure Determination

Furthermore, X-ray crystallography reveals the supramolecular structure, detailing how molecules are arranged in the crystal lattice through intermolecular interactions such as hydrogen bonding. For this compound, the hydroxyl group and the nitrogen atoms of the pyrimidine ring could act as hydrogen bond donors and acceptors, leading to the formation of complex three-dimensional networks. While crystal structure data for the title compound is not available, studies on similar molecules, such as N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, have shown how hydrogen bonding and π–π interactions dictate the crystal packing. nih.govcardiff.ac.uk

Table 5: Illustrative Crystallographic Parameters

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~8.6
b (Å) ~10.2
c (Å) ~10.3
β (°) ~90
Z (molecules/unit cell) 4

Note: This table provides example parameters from a related pyrimidine derivative researchgate.net and is for illustrative purposes only.

Chromatographic Methods (HPLC, GC-MS, UPLC) for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods for determining the purity of this compound. A sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase. The components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector, typically UV-Vis, would show a major peak for the target compound, and its area percentage would be used to quantify purity. The development of HPLC methods is crucial for the analysis of pyrimidine derivatives. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is suitable for volatile and thermally stable compounds. For this compound, derivatization might be necessary to increase its volatility. The gas chromatogram would indicate the purity, while the mass spectrometer would confirm the identity of the compound and any impurities by their mass-to-charge ratio and fragmentation patterns.

These methods are fundamental in ensuring that a synthesized sample is of sufficient purity for subsequent research and application, allowing for the isolation of the target compound from starting materials, by-products, and other impurities.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of quantum computational chemistry used to investigate the electronic structure of molecules. For 5-Acetyl-4-hydroxy-2-methoxypyrimidine, DFT calculations would typically be performed using a basis set like 6-31G(d,p) to determine its optimized molecular geometry in the ground state. researchgate.net These calculations yield critical electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Further analysis of the molecular electrostatic potential (MEP) map would reveal the electron density distribution, highlighting electrophilic and nucleophilic sites. This is crucial for predicting how the molecule might interact with other molecules, including biological receptors. Other parameters that can be calculated include ionization potential, electron affinity, and global hardness and softness, which collectively provide a detailed profile of the molecule's reactivity. researchgate.net Vibrational frequency analysis via DFT can also predict the molecule's infrared and Raman spectra, aiding in its experimental characterization. nih.gov

Table 1: Predicted Electronic Properties of this compound via DFT (Note: This data is representative and based on typical DFT calculations for similar molecules.)

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVRelates to electron-donating ability
LUMO Energy-1.2 eVRelates to electron-accepting ability
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity
Ionization Potential6.5 eVEnergy required to remove an electron
Electron Affinity1.2 eVEnergy released when an electron is added
Dipole Moment3.5 DMeasure of molecular polarity

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment, such as a solvent or a biological membrane. For this compound, an MD simulation would typically be run for a duration of nanoseconds to microseconds to explore its accessible conformations. nih.gov

The simulation would reveal the rotational dynamics of the acetyl and methoxy (B1213986) groups, which can significantly influence the molecule's shape and how it binds to a target protein. By analyzing the trajectory of the simulation, a conformational landscape can be mapped, identifying the most stable, low-energy conformations. Furthermore, when simulated in a solvent like water, MD can detail the formation and dynamics of hydrogen bonds between the molecule's hydroxyl and carbonyl groups and the surrounding water molecules, which is crucial for understanding its solubility and bioavailability. wisdomlib.org

Table 2: Representative Intermolecular Interaction Energies from MD Simulations (Note: This data is illustrative of typical results from MD simulations.)

Interaction TypeInteracting GroupsAverage Energy (kcal/mol)
Hydrogen BondPyrimidine-OH...Water-5.2
Hydrogen BondAcetyl-C=O...Water-4.8
Van der WaalsMethoxy-CH3...Solvent-1.5
ElectrostaticPyrimidine (B1678525) Ring...Solvent-3.7

Molecular Docking and Virtual Screening for Ligand-Target Binding Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, this is used to predict how a ligand like this compound might bind to the active site of a protein. Studies on similar 5-acetyl pyrimidine derivatives have shown their potential to interact with various enzymes. wisdomlib.org For instance, derivatives have been docked against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and α-amylase, a target for managing type 2 diabetes. wisdomlib.orgresearchgate.net

A typical docking study would involve preparing the 3D structure of the target protein and the ligand. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each based on a force field that estimates the binding affinity. The results can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.com This information is invaluable for optimizing the ligand's structure to improve its potency and selectivity.

Table 3: Hypothetical Molecular Docking Results for this compound (Note: This data is for illustrative purposes and based on docking studies of similar compounds.)

Target Protein (PDB ID)Binding Affinity (kcal/mol)Key Interacting Residues
COX-2 (5PP1)-7.8Arg120, Tyr355, Ser530
α-Amylase (4W93)-6.5Asp197, Glu233, Asp300
Topoisomerase II (3QX3)-8.2Asp559, Gln778, Arg487

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov To develop a QSAR model for pyrimidine derivatives, a dataset of compounds with known activities would be used. Molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each compound. A mathematical equation is then generated to correlate these descriptors with the observed activity. plos.org Such a model could then be used to predict the activity of new, unsynthesized compounds like this compound.

Pharmacophore modeling, on the other hand, identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. nih.gov For a series of active pyrimidine analogs, a pharmacophore model would highlight the common features responsible for their interaction with a specific biological target. scilit.com This model serves as a 3D query for virtual screening of large compound libraries to identify novel scaffolds that could be developed into new drugs. pharmacophorejournal.com

Table 4: Example of a QSAR Equation and Pharmacophore Features (Note: This data is representative of QSAR and pharmacophore studies.)

Model TypeDetails
QSAR Model pIC50 = 0.85 * LogP - 0.23 * TPSA + 1.5 * (Aromatic Ring Count) + 2.1 (R² = 0.92, Q² = 0.85)
Pharmacophore Model Features: - 1 Hydrogen Bond Donor (from -OH group) - 2 Hydrogen Bond Acceptors (from C=O and pyrimidine N) - 1 Aromatic Ring (pyrimidine ring) - 1 Hydrophobic Center (from -CH3 groups)

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational chemistry can be used to explore the mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally. For this compound, this could involve modeling its synthesis or its metabolic degradation pathways. nih.gov By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. researchgate.net

For example, the synthesis of pyrimidine derivatives often involves multi-step reactions. Computational analysis can help to identify the most likely reaction pathway by comparing the activation energies of different possible routes. nih.gov This can aid in optimizing reaction conditions to improve yield and reduce byproducts. Similarly, predicting the metabolic fate of the compound by modeling its interaction with metabolic enzymes like cytochrome P450 can identify potential metabolites, which is a critical step in drug development. nih.gov

Table 5: Hypothetical Reaction Pathway Analysis for a Synthetic Step (Note: This data is illustrative of computational reaction analysis.)

Reaction StepReactantsTransition State Energy (kcal/mol)Product(s)
Acetylation4-hydroxy-2-methoxypyrimidine + Acetyl Chloride+25.4This compound + HCl
Methylation5-Acetyl-2,4-dihydroxypyrimidine + Diazomethane+18.9This compound + N2
CyclizationPrecursor A + Precursor B+32.1Pyrimidine Ring Formation

In Vitro Biological Activity and Mechanistic Investigations

Enzyme Inhibition Studies (e.g., Glycosidases, Phosphatases, Esterases)

There is currently no specific information available in peer-reviewed literature detailing the inhibitory effects of 5-Acetyl-4-hydroxy-2-methoxypyrimidine on enzymes such as glycosidases, phosphatases, or esterases. The pyrimidine (B1678525) scaffold is a known feature in many enzyme inhibitors, but dedicated studies on this particular compound have not been published.

Antioxidant Activity Profiling and Oxidative Stress Modulation

Detailed studies profiling the antioxidant activity of this compound or its role in modulating oxidative stress are not present in the available scientific literature. While compounds containing phenolic hydroxyl groups can exhibit antioxidant properties, specific assays such as DPPH or ABTS have not been reported for this compound.

Antiproliferative Activity and Cell Cycle Perturbation Studies

There is no published data on the antiproliferative effects of this compound against cancer cell lines, nor are there any studies on its potential to perturb the cell cycle. Consequently, IC50 values against specific cell lines are not available.

Antimicrobial and Antiviral Activity Assessments

While some pyrimidine derivatives are known for their antimicrobial and antiviral properties, specific data, such as Minimum Inhibitory Concentration (MIC) values, for this compound against bacterial, fungal, or viral strains have not been reported in the scientific literature. biodeep.cn

Receptor Binding Affinity and Ligand-Gated Ion Channel Modulation

Information regarding the receptor binding affinity of this compound or its ability to modulate ligand-gated ion channels is not available in the public domain.

Investigation of Multi-Target Modulators and Polypharmacology

There are no studies investigating this compound as a multi-target modulator or exploring its polypharmacological profile.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Methodologies

The development of efficient, high-yield, and environmentally benign synthetic routes is paramount for advancing the study of 5-Acetyl-4-hydroxy-2-methoxypyrimidine and its analogues. Future research will likely focus on moving beyond traditional multi-step syntheses towards more innovative and streamlined approaches.

One promising avenue is the use of multicomponent reactions, which allow for the construction of complex molecules in a single step from three or more starting materials, thereby enhancing efficiency and reducing waste. researchgate.net A recently developed method for synthesizing pyranopyrimidines, for instance, utilizes a deep eutectic solvent (DES) as a reusable and non-toxic catalyst, highlighting a green chemistry approach. gsconlinepress.com Another convenient method has been reported for the synthesis of 5-acyl-substituted hydrogenated 2-cyaniminopyrimidines, which starts from the reaction of N-cyanoguanidine with aldehydes and p-toluenesulfinic acid. researchgate.net

Furthermore, synthetic strategies starting from closely related and readily available pyrimidines will be crucial. Research has demonstrated two primary routes for the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives starting from 5-acetyl-4-aminopyrimidines: one involving acylation followed by cyclization, and another using reductive amination and subsequent cyclization. osi.lv Similarly, methods for creating quinazoline (B50416) derivatives from functionalized 5-acetyl-6-methylpyrimidines have been established, which could be adapted for the target compound. osi.lv

Synthetic Approach Description Potential Advantages Reference
Multicomponent ReactionsCombining three or more reactants in a single pot to form the pyrimidine (B1678525) core.High atom economy, reduced reaction time, simplified purification. researchgate.net
Deep Eutectic Solvents (DES)Using novel, environmentally friendly solvents that can also act as catalysts.Green chemistry, catalyst reusability, mild reaction conditions. gsconlinepress.com
Functional Group InterconversionStarting from related pyrimidines (e.g., 5-acetyl-4-aminopyrimidines) and modifying functional groups.Access to diverse derivatives from a common intermediate. osi.lv
Base-Catalyzed CyclizationCyclization of vinyl-substituted pyrimidines to form fused ring systems like quinazolines.A powerful method for creating complex heterocyclic structures. osi.lv

Development of Advanced Analytical Platforms

Thorough characterization is essential to confirm the structure, purity, and properties of newly synthesized this compound derivatives. While standard analytical techniques form the bedrock of this process, future work will benefit from the integration of more advanced and hyphenated platforms.

Spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental for elucidating molecular structure. researchgate.net For unambiguous determination of the three-dimensional arrangement of atoms, single-crystal X-ray diffraction (XRD) is indispensable, especially for resolving stereochemistry in more complex derivatives.

Future efforts should focus on developing high-throughput analytical methods to rapidly screen libraries of new derivatives. The use of hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), is vital for both reaction monitoring and final product analysis. researchgate.net Advanced NMR techniques can help in studying the compound's interaction with biological macromolecules, providing insights into its mechanism of action at a molecular level.

Analytical Technique Purpose Key Information Provided
Nuclear Magnetic Resonance (NMR)Structural ElucidationConnectivity of atoms (¹H, ¹³C), chemical environment.
Mass Spectrometry (MS)Molecular Weight DeterminationPrecise molecular mass, fragmentation patterns.
Infrared (IR) SpectroscopyFunctional Group IdentificationPresence of key groups like C=O (acetyl), O-H (hydroxyl).
X-ray Diffraction (XRD)3D Structure DeterminationAbsolute configuration, bond lengths, and angles in the solid state.
Liquid Chromatography (LC)Purification and Purity AssessmentSeparation of compounds, determination of sample purity.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery pipeline by reducing time and costs while improving the accuracy of predictions. researchgate.net These computational tools can be powerfully applied to the this compound scaffold to accelerate the identification and optimization of new drug candidates.

AI/ML Application Function Impact on Drug Discovery Reference
De Novo DesignGenerates novel molecular structures with optimized properties.Accelerates the creation of innovative lead compounds. nih.gov
Virtual ScreeningPredicts the binding affinity of molecules to biological targets.Rapidly identifies promising hits from large compound libraries. google.com
QSAR ModelingCorrelates chemical structure with biological activity.Prioritizes synthesis of the most promising candidates. google.comresearchgate.net
ADME/Tox PredictionForecasts the Absorption, Distribution, Metabolism, Excretion, and Toxicity of compounds.Reduces costly late-stage failures by identifying issues early. nih.gov

Design of Next-Generation Pyrimidine-Based Bioactive Compounds

The inherent versatility of the pyrimidine ring system makes it a fertile ground for the development of next-generation therapeutics. gsconlinepress.com By strategically modifying the this compound core, researchers can design novel compounds targeting a wide range of diseases.

Recent studies on other pyrimidine derivatives provide a roadmap for these efforts. For example, a series of novel pyrimidine derivatives were designed as potent bone anabolic agents that promote osteogenesis, offering a potential new treatment for osteoporosis. nih.gov In oncology, pyrimidine-based molecules have been developed as highly selective COX-2 inhibitors, demonstrating significant anticancer activity against various cell lines with low cytotoxicity to normal cells. gsconlinepress.comwipo.int Other research has produced pyrimidine-thiazole hybrids with promising antiproliferative activity against breast and colorectal cancer cell lines. researchgate.net The functional groups on this compound provide reactive handles to explore similar therapeutic applications.

Compound Class Therapeutic Target/Application Key Research Finding Reference
Substituted PyrimidinesBone Anabolism (Osteoporosis)Compound 18a promoted bone formation rate at 5 mg/kg in vivo. nih.gov
Pyrimidine-5-carbonitrilesCOX-2 Inhibition / AnticancerCompound 5d showed potent COX-2 inhibition and induced apoptosis in MCF-7 cancer cells. gsconlinepress.comwipo.int
Thiazole-Pyrimidine HybridsAnticancer (Antiproliferative)Compound 4b showed promising cytostatic activity against multiple cancer cell lines in the NCI-60 screen. researchgate.net

Applications Beyond Medicinal Chemistry: Materials Science and Agrochemicals

The utility of the pyrimidine scaffold is not limited to medicine. Its unique electronic and structural properties make it a valuable component in materials science and agrochemicals.

Materials Science: Pyrimidine derivatives are being explored for their optical properties. The electron-withdrawing nature of the pyrimidine ring makes it an excellent component for creating molecules with intramolecular charge transfer (ICT) characteristics. researchgate.net These properties are highly desirable for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and non-linear optical materials. Research has shown that aryl- and arylvinyl-pyrimidines can exhibit intense blue light emission in both solution and solid states, making them candidates for new luminescent materials. researchgate.net

Agrochemicals: The pyrimidine core is present in several commercially successful fungicides and other pesticides. nih.gov Compounds like pyrimethanil (B132214) and cyprodinil (B131803) are widely used in agriculture to control phytopathogenic fungi. nih.gov The constant need for new agents to combat resistance drives research in this area. nih.gov Novel pyrimidine derivatives have been synthesized and shown to possess significant in vitro fungicidal activity against common plant pathogens, sometimes exceeding the potency of existing commercial fungicides. nih.gov The this compound structure could serve as a new backbone for developing next-generation fungicides, herbicides, or insecticides. researchgate.netwipo.int

Q & A

Basic Research Questions

Q. What are the validated synthesis routes for 5-acetyl-4-hydroxy-2-methoxypyrimidine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of β-keto esters with substituted ureas or thioureas under acidic conditions. For example, a modified Biginelli reaction using acetylacetone, urea derivatives, and catalytic HCl in ethanol at reflux (70–80°C) yields the pyrimidine core. Optimization involves adjusting molar ratios (e.g., 1:1.2:1 for acetylacetone:urea:acid catalyst) and reaction time (6–12 hours). Post-synthesis purification via recrystallization (ethanol/water) improves purity .

Q. How is the crystal structure of this compound determined, and what structural features influence its reactivity?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 100 K confirms the planar pyrimidine ring with intramolecular hydrogen bonding between the 4-hydroxy and 2-methoxy groups. The acetyl group at position 5 adopts a keto-enol tautomeric state, influencing nucleophilic reactivity. Data collection parameters: Mo-Kα radiation (λ = 0.71073 Å), θ range 2.5–28.3°, R-factor < 0.05 .

Q. What analytical techniques are recommended for characterizing purity and tautomeric states?

  • Methodological Answer : Use a combination of:

  • HPLC : C18 column, 70:30 acetonitrile/water (0.1% TFA), retention time ~8.2 min.
  • NMR : 1H^1H NMR (DMSO-d6) shows characteristic peaks: δ 2.45 (s, acetyl CH3), δ 3.85 (s, OCH3), δ 12.1 (broad, 4-OH).
  • IR : Stretching vibrations at 1680 cm1^{-1} (C=O), 3200–3400 cm1^{-1} (OH/NH) .

Advanced Research Questions

Q. How can conflicting data on tautomerism (keto vs. enol forms) be resolved experimentally?

  • Methodological Answer : Employ variable-temperature 13C^{13}C NMR (VT-NMR) in DMSO-d6 from 25°C to 80°C. The enol form dominates at higher temperatures (δ 95–100 ppm for C4-OH), while the keto form shows upfield shifts. Complement with DFT calculations (B3LYP/6-311+G(d,p)) to compare theoretical and experimental chemical shifts .

Q. What strategies mitigate side reactions during functionalization at the 4-hydroxy position?

  • Methodological Answer : Protect the 4-hydroxy group as a silyl ether (e.g., TBDMSCl in DMF, 0°C) before introducing substituents. For example, alkylation with iodomethane (K2CO3, DMF, 60°C) yields 4-methoxy derivatives. Deprotection with TBAF/THF restores the hydroxyl group. Monitor by TLC (silica, ethyl acetate/hexane 1:1) .

Q. How does this compound interact with biological targets (e.g., enzymes), and what assays validate these interactions?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with protein targets (e.g., dihydrofolate reductase, PDB ID: 1DHF) to predict binding modes. Focus on H-bonding with the 4-hydroxy group and hydrophobic interactions with the acetyl group.
  • Enzyme Inhibition Assays : Measure IC50 via spectrophotometric monitoring of NADPH oxidation at 340 nm. Compare with positive controls (e.g., methotrexate) .

Q. What computational methods predict the compound’s stability under varying pH conditions?

  • Methodological Answer : Perform molecular dynamics (MD) simulations (AMBER force field) in explicit solvent (pH 2–10). Analyze protonation states using PROPKA. Experimental validation via UV-Vis spectroscopy (200–400 nm) in buffered solutions (pH 3–9) identifies degradation products (e.g., acetyl group hydrolysis) .

Conflict Resolution & Data Analysis

Q. How should researchers address discrepancies in reported biological activity (e.g., antimicrobial vs. anticancer)?

  • Methodological Answer : Replicate assays under standardized conditions:

  • Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus (ATCC 29213) and E. coli (ATCC 25922).
  • Anticancer : MTT assay on HeLa cells (72-hour exposure, IC50 calculation).
    Cross-validate with SAR studies by modifying the methoxy/acetyl groups .

Q. What statistical approaches are recommended for interpreting heterogeneous spectral data (e.g., NMR, IR)?

  • Methodological Answer : Apply principal component analysis (PCA) to NMR datasets (δ 1–10 ppm) to cluster samples by purity/tautomer ratio. For IR, use multivariate curve resolution (MCR) to deconvolute overlapping peaks (e.g., OH vs. NH stretches) .

Tables of Key Data

Property Value/Technique Reference
Melting Point154–159°C (DSC)
LogP (Predicted)1.2 ± 0.3 (ALOGPS)
Tautomeric Ratio (Keto:Enol)3:1 (NMR in DMSO-d6, 25°C)
IC50 (Dihydrofolate Reductase)12.3 µM (SD ± 1.5, n=3)

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Feasible Synthetic Routes

Reactant of Route 1
5-Acetyl-4-hydroxy-2-methoxypyrimidine
Reactant of Route 2
5-Acetyl-4-hydroxy-2-methoxypyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.